Bis(2-cyanoethyl) diisopropylphosphoramidite (CAS 102690-88-0) is a highly efficient, commercially critical P(III) phosphitylating reagent used extensively in solid-phase oligonucleotide synthesis and the mono-phosphorylation of small molecules, carbohydrates, and lipids . It reacts rapidly with primary and secondary hydroxyl groups in the presence of an activator (e.g., 1H-tetrazole) to form stable phosphite triesters, which are subsequently oxidized to phosphate or thiophosphate triesters. Its primary procurement value lies in the unique lability of its cyanoethyl protecting groups, which undergo clean β-elimination under mild basic conditions (e.g., aqueous ammonia or DBU) [1]. This property makes it the definitive choice for synthesizing acid-sensitive or easily reducible phosphorylated compounds, streamlining downstream deprotection workflows compared to alternative alkyl or benzyl phosphoramidites.
Substituting Bis(2-cyanoethyl) diisopropylphosphoramidite with generic in-class alternatives—such as dibenzyl, di-tert-butyl, or dimethyl phosphoramidites—fundamentally alters the required deprotection chemistry, often leading to catastrophic substrate degradation or workflow inefficiencies. Dibenzyl phosphoramidites require catalytic hydrogenolysis (Pd/C, H2) for deprotection, which inadvertently reduces essential double bonds in unsaturated substrates like lipids or polyprenols. Conversely, di-tert-butyl phosphoramidites necessitate strongly acidic conditions (e.g., trifluoroacetic acid) that readily cleave acid-labile glycosidic linkages in nucleosides and acetal protecting groups in carbohydrates [1]. Furthermore, utilizing methyl-protected phosphoramidites in automated oligonucleotide synthesis requires a highly toxic, malodorous thiophenol-based demethylation step. Consequently, generic substitution is not viable when preserving complex molecular architectures or maintaining streamlined, single-step ammonia cleavage protocols.
When phosphorylating unsaturated alcohols such as farnesol or undecaprenol, the choice of phosphoramidite dictates the survival of the substrate's double bonds. Bis(2-cyanoethyl) diisopropylphosphoramidite enables deprotection via mild base-catalyzed β-elimination (e.g., 1 M DBU/NH4OH), leaving alkene structures completely intact . In direct contrast, dibenzyl N,N-diisopropylphosphoramidite requires catalytic hydrogenolysis (Pd/C and H2) to remove the benzyl protecting groups, which simultaneously reduces the carbon-carbon double bonds of the polyprenol chain.
| Evidence Dimension | Deprotection mechanism and alkene survival |
| Target Compound Data | Base-catalyzed β-elimination (1 M DBU/NH4OH); 100% preservation of double bonds. |
| Comparator Or Baseline | Dibenzyl N,N-diisopropylphosphoramidite requires Pd/C + H2; causes complete reduction of susceptible double bonds. |
| Quantified Difference | Shifts deprotection from reductive to basic elimination, preventing off-target hydrogenation. |
| Conditions | Multigram-scale phosphorylation of polyprenols (farnesol/undecaprenol) followed by global deprotection. |
Procurement of the cyanoethyl reagent is mandatory for synthesizing phosphorylated lipids, terpenes, and unsaturated conjugates where catalytic hydrogenation would destroy the core molecular scaffold.
The synthesis of phosphorylated carbohydrates and nucleosides often involves acid-sensitive functional groups, such as acetonides (isopropylidene acetals) or glycosidic linkages. Using Bis(2-cyanoethyl) diisopropylphosphoramidite allows for phosphate deprotection using aqueous ammonia at 55 °C, conditions under which acid-labile groups remain entirely stable [1]. Conversely, substituting with di-tert-butyl N,N-diisopropylphosphoramidite necessitates the use of strong acids (e.g., trifluoroacetic acid or HCl) to cleave the tert-butyl groups, resulting in the competitive hydrolysis of acetonides and glycosidic bonds, drastically reducing the yield of the target polyphosphate .
| Evidence Dimension | Deprotection pH and acid-labile group stability |
| Target Compound Data | Deprotection at pH > 10 (aqueous ammonia, 55 °C); acetonides and glycosidic bonds remain intact. |
| Comparator Or Baseline | Di-tert-butyl N,N-diisopropylphosphoramidite requires pH < 1 (TFA/HCl); causes competitive hydrolysis of acid-labile groups. |
| Quantified Difference | Eliminates acid-driven degradation pathways during the final phosphate unmasking step. |
| Conditions | Deprotection of heavily functionalized carbohydrate or nucleoside phosphate triesters. |
Buyers synthesizing delicate sugar phosphates or modified nucleotides must select the cyanoethyl variant to prevent catastrophic yield losses associated with acidic deprotection.
In automated solid-phase oligonucleotide synthesis, the protecting groups on the internucleotide phosphate linkages must be removed efficiently. Bis(2-cyanoethyl) diisopropylphosphoramidite is the industry standard because the cyanoethyl groups are cleaved simultaneously with nucleobase deprotection and solid-support cleavage using a single step of concentrated aqueous ammonia [1]. If methyl-protected phosphoramidites are used instead, the methyl groups cannot be removed by ammonia alone; they require an additional, dedicated demethylation step using highly toxic and malodorous thiophenolate solutions (e.g., thiophenol/triethylamine) prior to ammonia cleavage[2].
| Evidence Dimension | Number of deprotection steps and reagent toxicity |
| Target Compound Data | 1-step global deprotection/cleavage using aqueous ammonia. |
| Comparator Or Baseline | Methyl phosphoramidites require a 2-step process involving toxic thiophenol followed by ammonia. |
| Quantified Difference | Removes 1 highly toxic processing step and reduces overall synthesis time. |
| Conditions | Solid-phase oligonucleotide synthesis and post-synthesis cleavage/deprotection. |
For high-throughput or GMP oligonucleotide manufacturing, eliminating thiophenol from the workflow drastically improves safety, reduces waste disposal costs, and accelerates production.
Classical phosphorylation using phosphorus oxychloride (POCl3) often suffers from poor regioselectivity, leading to complex mixtures of mono-, di-, and tri-substituted phosphates, and requires harsh aqueous workups that can hydrolyze sensitive intermediates . By employing the phosphoramidite method with Bis(2-cyanoethyl) diisopropylphosphoramidite and 1H-tetrazole, primary and secondary alcohols are converted to phosphite triesters with near-quantitative conversion. Subsequent in situ oxidation (e.g., with t-BuOOH or H2O2) yields the desired phosphate triesters in isolated yields frequently exceeding 90%, avoiding the extensive chromatographic purification required to resolve POCl3 reaction mixtures [1].
| Evidence Dimension | Phosphorylation yield and product distribution |
| Target Compound Data | >90% yield of cleanly mono-phosphorylated product (after oxidation). |
| Comparator Or Baseline | POCl3 typically yields 50-70% of the desired product alongside di/tri-phosphate impurities. |
| Quantified Difference | ~20-40% increase in isolated yield and elimination of multi-substituted byproducts. |
| Conditions | Phosphorylation of complex alcohols (e.g., modified nucleosides or lipids) in anhydrous conditions. |
Procuring the cyanoethyl phosphoramidite justifies its higher upfront cost by maximizing the yield of valuable, late-stage synthetic intermediates and simplifying purification.
Directly leveraging its ability to be deprotected in a single step with aqueous ammonia without the use of toxic thiophenol[1], this compound is the standard phosphorylating agent for synthesizing DNA, RNA, and therapeutic oligonucleotides (e.g., siRNA, ASO) on automated synthesizers.
Because the cyanoethyl groups are removed via mild basic β-elimination rather than catalytic hydrogenolysis , it is the ideal reagent for phosphorylating farnesol, undecaprenol, and other unsaturated lipids where preserving double bonds is critical.
The base-labile nature of the cyanoethyl protecting group avoids the need for strong acids (like TFA) required by tert-butyl analogs , making it the optimal choice for phosphorylating sugars bearing delicate acetonide protecting groups or glycosidic linkages.
Offering >90% yields and strict regioselectivity compared to classical POCl3 methods, this reagent is highly recommended for the late-stage introduction of phosphate prodrug moieties onto complex, highly functionalized active pharmaceutical ingredients.
Acute Toxic;Irritant